4-{[2-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]carbonyl}-N,N-diethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]carbonyl}-N,N-diethylbenzenesulfonamide is a complex organic compound with a molecular formula of C18H20N4O5S2 . This compound features a benzisothiazole moiety, which is known for its stability and diverse applications in various fields.
Preparation Methods
The synthesis of 4-{[2-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]carbonyl}-N,N-diethylbenzenesulfonamide typically involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzisothiazole ring . This intermediate is then further reacted with hydrazine derivatives and sulfonamide groups under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzisothiazole moiety can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and other reactive sites.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution . Major products formed from these reactions include sulfone derivatives, reduced amines, and substituted benzene derivatives .
Scientific Research Applications
4-{[2-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]carbonyl}-N,N-diethylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[2-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]carbonyl}-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors . The benzisothiazole moiety can bind to active sites of enzymes, inhibiting their activity or altering their function . This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 4-{[2-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]carbonyl}-N,N-diethylbenzenesulfonamide include:
- 2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]ethanol
- 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)thio]acetic acid
- 2-[1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]ethanol
These compounds share the benzisothiazole moiety but differ in their functional groups and overall structure, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C18H20N4O5S2 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-[[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]carbamoyl]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C18H20N4O5S2/c1-3-22(4-2)29(26,27)14-11-9-13(10-12-14)18(23)20-19-17-15-7-5-6-8-16(15)28(24,25)21-17/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,23) |
InChI Key |
YABKQPYVSUTWTE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.